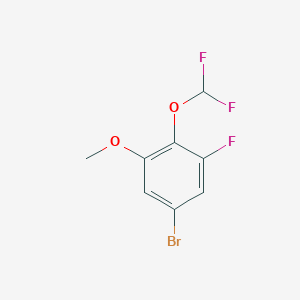
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-(difluoromethoxy)-1-fluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process . This method allows for better control over reaction parameters and reduces the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert functional groups to simpler forms.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as arylboronic acids or alkynylzincs.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted aromatic compounds.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of inhibitors and other bioactive molecules.
Materials Science: Employed in the synthesis of advanced materials, including organic semiconductors and polymers.
Organic Synthesis:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on a single benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. Additionally, the presence of multiple halogen atoms can enhance the compound’s interactions with biological targets, making it valuable in drug discovery and development.
Propiedades
Fórmula molecular |
C8H6BrF3O2 |
|---|---|
Peso molecular |
271.03 g/mol |
Nombre IUPAC |
5-bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-6-3-4(9)2-5(10)7(6)14-8(11)12/h2-3,8H,1H3 |
Clave InChI |
QYEOKIDJXSHKKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Br)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
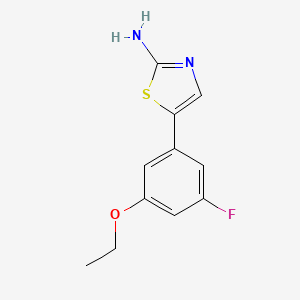
![[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone](/img/structure/B14758683.png)
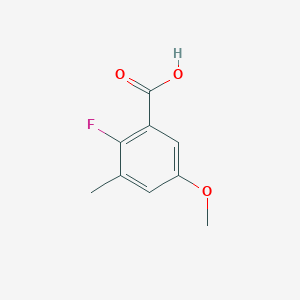
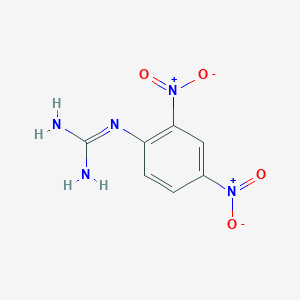
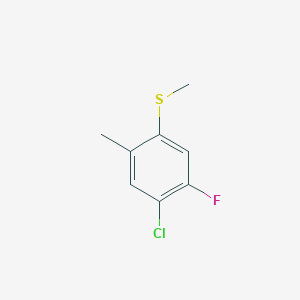
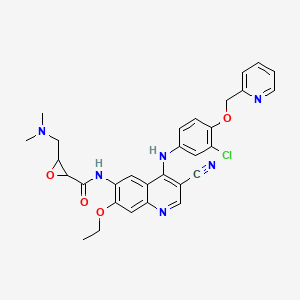
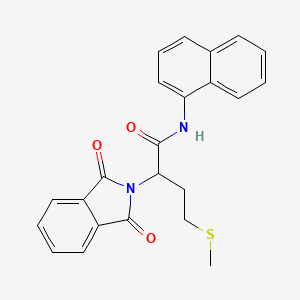
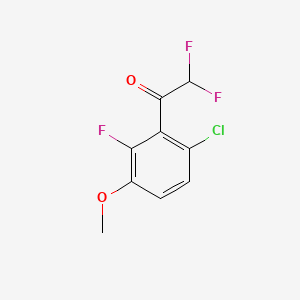
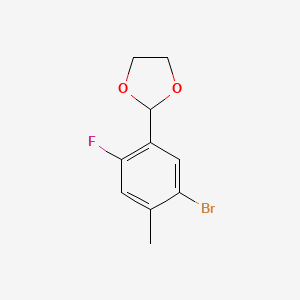
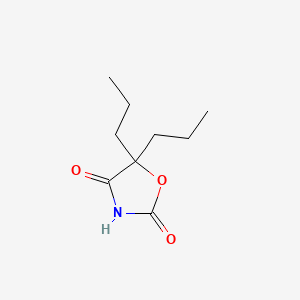
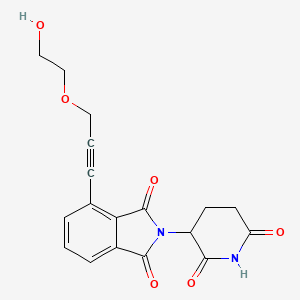
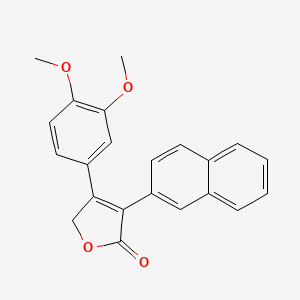
![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
